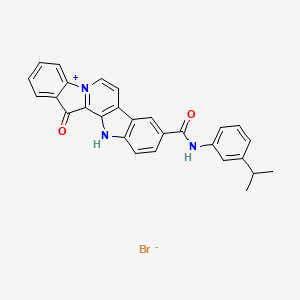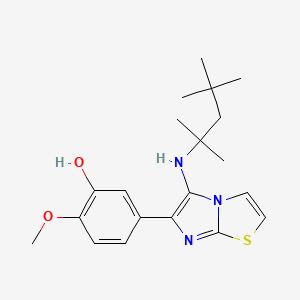![molecular formula C16H14O5 B12389371 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is found in the roots of Angelica dahurica and Angelica archangelica, which are plants commonly used in traditional medicine . Byakangelicin has garnered interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one involves several steps. One common method includes the reaction of 7-hydroxycoumarin with 3-methyl-2-buten-1-ol in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of Byakangelicin may involve extraction from natural sources such as Angelica dahurica roots. The extraction process includes drying, grinding, and solvent extraction, followed by purification using techniques like column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Byakangelicin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of Byakangelicin with altered functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Byakangelicin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other furanocoumarins and related compounds.
Biology: Studies have shown its potential in modulating enzyme activities and gene expression.
Medicine: Byakangelicin exhibits anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for drug development.
Industry: It is used in the formulation of cosmetic products due to its skin-protective effects.
Wirkmechanismus
Byakangelicin exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes like acetylcholinesterase and gamma-aminobutyric acid transaminase, which are involved in neurotransmission.
Gene Expression Modulation: Byakangelicin can modulate the expression of genes related to inflammation and oxidative stress.
Antioxidant Activity: It enhances the activity of antioxidant enzymes, reducing oxidative damage in cells.
Vergleich Mit ähnlichen Verbindungen
Byakangelicin is unique among furanocoumarins due to its specific structure and biological activities. Similar compounds include:
Imperatorin: Another furanocoumarin with similar anti-inflammatory and antioxidant properties.
Byakangelicol: A structurally related compound with distinct pharmacological activities.
Byakangelicin’s unique combination of functional groups and biological activities makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H14O5 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3/t12-/m0/s1 |
InChI-Schlüssel |
RTUPRHIHXSAWDP-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=C)[C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Kanonische SMILES |
CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)


![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)



![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)

![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)
![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)

